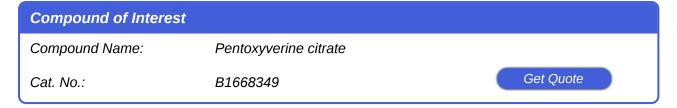


Application Notes and Protocols for In Vivo Imaging with Labeled Pentoxyverine Citrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxyverine citrate, a non-opioid antitussive agent, is also recognized as a high-affinity sigma-1 (σ 1) receptor agonist. The σ 1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric disorders, as well as in cancer pathophysiology.[1][2][3] The ability to non-invasively image the distribution and density of σ 1 receptors in vivo is of significant interest for understanding disease mechanisms and for the development of novel therapeutics.

These application notes provide a comprehensive, albeit prospective, guide for the use of radiolabeled **pentoxyverine citrate** as a positron emission tomography (PET) tracer for in vivo imaging of $\sigma 1$ receptors. While direct in vivo imaging studies with labeled pentoxyverine are not yet prevalent in published literature, this document outlines detailed, scientifically grounded protocols based on established radiolabeling techniques and imaging principles for similar $\sigma 1$ receptor ligands.[4][5][6]

Proposed Radiolabeling of Pentoxyverine for PET Imaging

For PET imaging, a positron-emitting radionuclide must be incorporated into the pentoxyverine molecule. Carbon-11 ([11C]) is a suitable candidate due to its short half-life (20.4 minutes),



which allows for multiple imaging sessions in the same day, and the relative ease of incorporating a [11C]methyl group into many organic molecules.

Proposed Radiotracer: [11C]Pentoxyverine

Protocol for Synthesis of [11C]Pentoxyverine

This protocol is based on the common method of [11C]-methylation using [11C]methyl iodide. A suitable precursor for pentoxyverine would be required, where the N-diethyl group is replaced by a secondary amine (N-ethyl).

Materials:

- · Des-ethyl-pentoxyverine precursor
- [11C]Methyl iodide ([11C]CH3I)
- Anhydrous N,N-dimethylformamide (DMF)
- Sodium hydride (NaH)
- High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)
- Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
- Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
- Sterile water for injection
- 0.9% Sodium chloride for injection

Procedure:

- Precursor Preparation: Dissolve 1-2 mg of the des-ethyl-pentoxyverine precursor in 300 μL of anhydrous DMF in a sealed reaction vessel.
- Activation: Add a small amount of sodium hydride to the precursor solution to deprotonate the secondary amine.



- Radiolabeling: Bubble the gaseous [11C]CH3I, produced from a cyclotron, through the reaction mixture at room temperature for 5-7 minutes.
- Quenching: Quench the reaction by adding 500 μL of the HPLC mobile phase.
- Purification: Inject the reaction mixture onto the semi-preparative HPLC system to isolate [11C]Pentoxyverine from the precursor and other byproducts.
- Formulation: Collect the HPLC fraction containing the purified [11C]Pentoxyverine into a flask containing 20 mL of sterile water.
- Concentration and Solvent Exchange: Pass the diluted fraction through a C18 SPE cartridge.
 Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.
- Elution: Elute the final product from the cartridge with 1 mL of ethanol and dilute with 9 mL of 0.9% sodium chloride for injection.
- Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.

In Vivo PET Imaging Protocol in a Rodent Model

This protocol describes a typical procedure for conducting a dynamic PET imaging study in rats to assess the biodistribution and pharmacokinetics of [11C]Pentoxyverine.

Materials:

- [11C]Pentoxyverine solution for injection
- Adult male Sprague-Dawley rats (250-300g)
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Catheter for tail vein injection

Procedure:



- Animal Preparation: Anesthetize the rat using isoflurane (2-3% in oxygen). Place the animal
 on the scanner bed and maintain anesthesia throughout the imaging session.
- Tracer Administration: Administer a bolus injection of [11C]Pentoxyverine (typically 10-15 MBq) via the tail vein catheter.
- PET Scan Acquisition: Start a dynamic PET scan immediately upon injection and acquire data for 60-90 minutes.
- CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
- Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 8 x 5min).
- Data Analysis:
 - Draw volumes of interest (VOIs) over major organs (brain, heart, lungs, liver, kidneys, spleen, muscle, and bladder) on the co-registered PET/CT images.[7]
 - Generate time-activity curves (TACs) for each organ, expressing radioactivity
 concentration as a percentage of the injected dose per cubic centimeter (%ID/cc).[7][8]
 - Calculate pharmacokinetic parameters from the TACs.[7][9]

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, data that could be expected from an in vivo imaging study with [11C]Pentoxyverine in a rodent model.

Table 1: Hypothetical Biodistribution of [11C]Pentoxyverine in Rats (%ID/g) at 30 Minutes Post-Injection



Organ	Mean %ID/g	Standard Deviation
Brain	2.5	0.4
Heart	3.8	0.6
Lungs	5.1	0.9
Liver	12.3	2.1
Kidneys	8.5	1.5
Spleen	4.2	0.7
Muscle	1.1	0.2
Bone	1.5	0.3

Table 2: Hypothetical Pharmacokinetic Parameters of

[11C]Pentoxyverine in Rat Brain

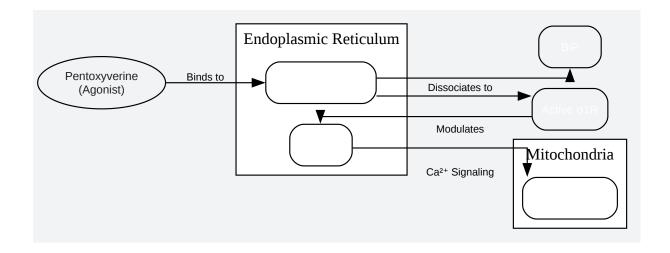
Parameter	Value	Unit
Tmax (Time to Peak Uptake)	2.5	minutes
Cmax (Peak Uptake)	2.8	%ID/cc
AUC (Area Under the Curve 0-60 min)	95.4	(%ID/cc)*min
T1/2 (Elimination Half-life)	28.7	minutes

Diagrams

Signaling Pathway of the Sigma-1 Receptor

The $\sigma 1$ receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane.[3] Upon stimulation by agonists like pentoxyverine, it dissociates from the binding immunoglobulin protein (BiP) and can modulate various downstream signaling pathways, including calcium signaling between the ER and mitochondria.[3]





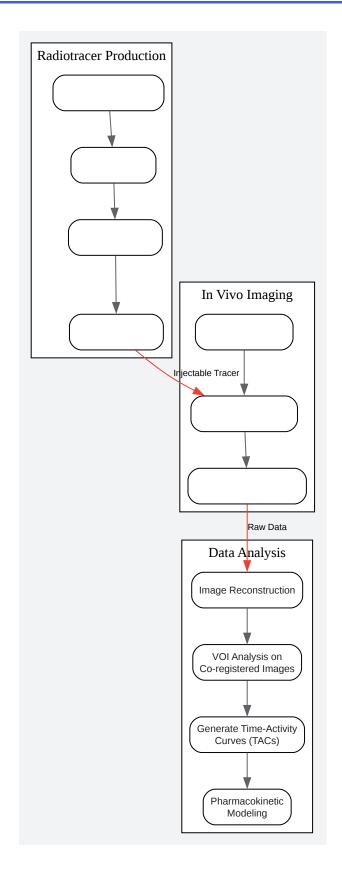
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Caption: Sigma-1 receptor activation by an agonist like pentoxyverine.

Experimental Workflow for In Vivo PET Imaging

The workflow outlines the key steps from radiotracer synthesis to data analysis for a preclinical PET imaging study.





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Caption: Workflow for preclinical PET imaging with [11C]Pentoxyverine.



Conclusion

The protocols and data presented herein provide a foundational framework for researchers interested in utilizing labeled **pentoxyverine citrate** for in vivo imaging of $\sigma 1$ receptors. This approach holds significant potential for advancing our understanding of the role of these receptors in health and disease, and for accelerating the development of targeted therapies. While the provided data is hypothetical, it is based on the known pharmacokinetic properties of pentoxyverine and the behavior of other $\sigma 1$ receptor PET tracers, offering a realistic expectation for such studies.[10][11] Future work should focus on the successful radiosynthesis and in vivo validation of a labeled pentoxyverine tracer.

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